molecular formula C5H10N2O B1529697 (R)-6-Methyl-piperazin-2-one CAS No. 1240589-57-4

(R)-6-Methyl-piperazin-2-one

Cat. No.: B1529697
CAS No.: 1240589-57-4
M. Wt: 114.15 g/mol
InChI Key: ASFOHWKEKBODLZ-SCSAIBSYSA-N
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Description

(R)-6-Methyl-piperazin-2-one: is a chemical compound with the molecular formula C5H10N2O . It is a chiral molecule, meaning it has a specific three-dimensional arrangement of its atoms, which is important for its biological activity. This compound is part of the piperazine family, which consists of heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms opposite each other.

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: One common method for synthesizing this compound involves the asymmetric synthesis of carbon-substituted piperazine pharmacophores. This can be achieved through Swern oxidation, followed by condensation with (S)-(-)-2-methyl-2-propanesulfinamide in the presence of titanium (IV) ethoxide as a dehydrating agent.

  • Industrial Production Methods: The industrial production of this compound typically involves optimizing these chemical reactions to achieve high yields and enantiomeric purity. Large-scale synthesis may also involve the use of catalysts and specific reaction conditions to ensure the desired stereochemistry.

Chemical Reactions Analysis

(R)-6-Methyl-piperazin-2-one: undergoes various types of chemical reactions, including:

  • Oxidation: This compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to convert the compound into its corresponding amine.

  • Substitution: Substitution reactions can introduce different substituents onto the piperazine ring.

  • Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various electrophiles and nucleophiles are used in these reactions.

  • Major Products Formed: The major products include oxidized derivatives, reduced amines, and substituted piperazine derivatives.

Scientific Research Applications

(R)-6-Methyl-piperazin-2-one: has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

  • Biology: The compound is studied for its potential biological activity, including its effects on various biological targets.

  • Medicine: It has been investigated for its potential therapeutic applications, such as in the development of new drugs.

  • Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which (R)-6-Methyl-piperazin-2-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

(R)-6-Methyl-piperazin-2-one: is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: Piperazine, 2-Methyl-piperazine, and other substituted piperazines.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(6R)-6-methylpiperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O/c1-4-2-6-3-5(8)7-4/h4,6H,2-3H2,1H3,(H,7,8)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASFOHWKEKBODLZ-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CNCC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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